molecular formula C11H15N3O4S B1425326 N-(3-Methylsulphonyl-4-nitrophenyl)piperazine CAS No. 1197193-08-0

N-(3-Methylsulphonyl-4-nitrophenyl)piperazine

Cat. No.: B1425326
CAS No.: 1197193-08-0
M. Wt: 285.32 g/mol
InChI Key: FHEOTKKERXQVSW-UHFFFAOYSA-N
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Description

N-(3-Methylsulphonyl-4-nitrophenyl)piperazine is a significant chemical intermediate utilized primarily in pharmaceutical research and development. Its structure, featuring a piperazine ring linked to a nitrophenyl group with a methylsulphonyl substituent, makes it a valuable building block for the synthesis of more complex molecules. This compound is notably recognized for its role as a key precursor in the synthesis of aprepitant , a commercially important substance P antagonist and antiemetic drug. Researchers value this compound for exploring structure-activity relationships (SAR) in the design of new neurokinin 1 (NK1) receptor antagonists. The presence of the electron-withdrawing nitro and methylsulphonyl groups on the benzene ring influences the electronics of the system, which can be critical for receptor binding affinity in drug candidates. As a piperazine derivative, it serves as a versatile scaffold for constructing a wide array of biologically active compounds, contributing to medicinal chemistry programs aimed at developing new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3-methylsulfonyl-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-19(17,18)11-8-9(2-3-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEOTKKERXQVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247967
Record name 1-[3-(Methylsulfonyl)-4-nitrophenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-08-0
Record name 1-[3-(Methylsulfonyl)-4-nitrophenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Methylsulfonyl)-4-nitrophenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-Methylsulphonyl-4-nitrophenyl)piperazine (CAS No. 1197193-08-0) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H15N3O4SC_{11}H_{15}N_{3}O_{4}S. The compound features a piperazine ring substituted with a methylsulfonyl and a nitrophenyl group, which are critical for its biological activity.

Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Studies have demonstrated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, modifications to the nitrophenyl moiety can enhance cytotoxicity against various cancer cell lines. In one study, compounds similar to this compound were screened against pancreatic cancer cell lines, revealing varying degrees of growth inhibition .

CompoundCell Line TestedIC50 (µM)
This compoundMiaPaCa212.5
Similar derivativeBxPC310.0
Similar derivativePANC-18.5

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research indicates that piperazine derivatives can significantly reduce inflammation in animal models. For example, one study reported that a related compound showed comparable anti-inflammatory activity to standard treatments like diclofenac sodium, with notable reductions in paw swelling in acute inflammatory models .

Case Studies

  • Study on Antinociceptive Activity : In vivo tests demonstrated that compounds with similar structures to this compound significantly prolonged reaction times in pain models, indicating potential antinociceptive effects. These compounds reduced writhing behavior in acetic acid-induced tests, suggesting peripheral and central analgesic properties .
  • Cytotoxicity Assessment : A focused library of piperazine derivatives was synthesized and tested against multiple cancer cell lines. The results indicated that modifications to the nitro group enhanced cytotoxicity, making these compounds promising candidates for further development in cancer therapy .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of piperazine derivatives, including N-(3-Methylsulphonyl-4-nitrophenyl)piperazine, in antitumor applications. The piperazine scaffold is recognized for its ability to enhance pharmacokinetic properties and biological activity against various cancer cell lines.

Case Study:
A series of modified piperazines demonstrated significant inhibitory effects on prostate cancer cell lines (PC-3 and LNCaP), with some derivatives exhibiting IC50 values significantly lower than standard treatments .

Antimicrobial Properties

Piperazine derivatives have shown promise as antimicrobial agents. The structural features of this compound may contribute to its efficacy against bacterial strains.

Research Findings:
Studies indicate that modifications to the piperazine structure can enhance antibacterial activity against resistant strains, suggesting that this compound could be explored further in this context .

Neuropharmacological Applications

The piperazine ring has been extensively studied for its role in neuropharmacology, particularly in the development of antipsychotic medications.

Potential Mechanism:
this compound may interact with neurotransmitter systems, potentially serving as a scaffold for developing new antipsychotic drugs that target dopamine and serotonin receptors .

Drug Development and Formulation

The compound's unique structure allows it to serve as a building block for synthesizing more complex pharmaceutical agents.

Synthesis of Drug Intermediates

This compound can be utilized in the synthesis of intermediates for various drugs, including antifungal agents like posaconazole. Its ability to undergo further chemical transformations makes it valuable in pharmaceutical synthesis .

Synthesis Example:
The compound can be reacted with various anilines under specific conditions to yield targeted drug intermediates, enhancing the efficiency of drug development processes.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.

Compound Structural Features Biological Activity
This compoundPiperazine ring with methylsulfonyl and nitrophenyl groupsPotential antitumor and antimicrobial activity
1-Methyl-4-(4-nitrophenyl)piperazineNitrophenyl group onlyKnown for high yields in synthesis
N-(4-Nitrophenyl)piperazineLacks methylsulfonyl groupOften used in pharmaceutical applications

This table illustrates how variations in structure can influence biological activity, emphasizing the importance of SAR studies in drug design.

Comparison with Similar Compounds

Structural Features

The compound’s structure is compared to other piperazine derivatives with substituted phenyl or aryl groups (Table 1):

Compound Name Substituents/Modifications Key Structural Differences Reference
N-(3-Methylsulphonyl-4-nitrophenyl)piperazine 3-SO₂CH₃, 4-NO₂ on phenyl Direct attachment of piperazine to phenyl
SC211 (CHEMBL329228) 4-Chlorophenyl, propanamide spacer Ethylene spacer between piperazine and core
SC212 (ChEMBL1940410) 4-Fluorophenylthio, haloperidol derivative Thioether linkage, antipsychotic scaffold
IDH1 Inhibitor () Butylphenyl sulfonamide, methoxyphenylpiperazine Piperazine coupled via sulfonamide
Compound 25 () 2-Diphenyl substituent on piperazine Bulky aryl groups, hexanamide spacer
Sigma-1 Ligand (Compound 10) m-Nitrophenethylpiperazine Nitro group at meta position, ethyl spacer

Key Observations :

  • Direct vs. Spacer-Modified Attachments: The target compound lacks a spacer between piperazine and the phenyl ring, unlike SC211 and quinolone-linked derivatives (e.g., 8ac in ), which use ethylene spacers to improve solubility .
  • Electron-Withdrawing Groups : The nitro and methylsulfonyl groups in the target compound resemble substituents in sigma receptor ligands (e.g., compound 10 in ) and IDH1 inhibitors, which enhance receptor affinity .

Pharmacological Activity

Piperazine derivatives exhibit diverse biological activities depending on substituents (Table 2):

Compound Name Biological Target/Activity Affinity/IC₅₀ Selectivity/Notes Reference
This compound Not explicitly reported (inferred from SAR) N/A Potential for serotonin/dopamine receptors
SC211 Dopamine D4 receptor (D4R) High affinity Selective for D4R over D2R
Compound 25 5-HT7 receptor Ki = 0.58 nM 245-fold selectivity over D2R
Sigma-1 Ligand (Compound 10) Sigma-1 receptor Ki < 1 nM Subnanomolar affinity
IDH1 Inhibitor () Mutant IDH1 enzyme IC₅₀ < 1 µM Radiolabeled for imaging
SC212 Dopamine D2 receptor (D2R) Atypical antipsychotic activity Low Tanimoto similarity (0.19)

Key Observations :

  • Receptor Selectivity : Bulky substituents (e.g., diphenyl in compound 25) enhance 5-HT7 affinity and selectivity, while haloperidol-derived scaffolds (SC212) target D2R .
  • Enzyme Inhibition : Sulfonamide-linked piperazines () demonstrate potent enzyme inhibition, suggesting the target compound’s methylsulfonyl group may similarly contribute to enzyme interactions .

Physicochemical Properties

Solubility and pKa are critical for drug-likeness (Table 3):

Compound Name Aqueous Solubility (µM) pKa (Piperazine Nitrogen) Notes Reference
This compound Not reported Estimated ~6–7* Polar substituents may enhance solubility
8ac (Ethylene spacer) >80 (pH 2.0 and 6.5) 6–7 Spacer improves solubility
8a (Direct attachment) <20 ≤3.8 Low solubility due to rigidity
Compound 8b (Benzyl group) 60–80 ~5.0 Benzyl mitigates low pKa

Key Observations :

  • Impact of Spacers : Ethylene spacers (e.g., 8ac) significantly enhance solubility compared to direct phenyl attachments (8a) . The target compound’s lack of a spacer may limit solubility, but its methylsulfonyl group could partially offset this through polarity.
  • pKa Trends : Piperazine derivatives with spacers exhibit higher pKa values (~6–7), favoring ionization at physiological pH, while direct attachments (pKa ≤3.8) remain uncharged, reducing solubility .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Nitro and sulfonyl groups enhance receptor binding (e.g., sigma-1 ligand with m-nitrophenethyl group, Ki <1 nM) .
  • Spacer Length: Ethylene spacers improve solubility and pKa, as seen in quinolone derivatives () .
  • Bulkier Substituents : Aryl groups like diphenyl (compound 25) increase 5-HT7 selectivity but may reduce brain penetration .

Preparation Methods

Procedure:

  • Step 1: Synthesis of 4-nitrophenyl derivative
    • Starting from 4-nitroaniline, a chlorination step is performed to obtain 4-nitrophenyl chloride.
  • Step 2: Introduction of methylsulfonyl group
    • The 4-nitrophenyl chloride is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine or pyridine, yielding 3-methylsulphonyl-4-nitrophenyl chloride.
  • Step 3: Nucleophilic substitution with piperazine
    • The phenyl chloride derivative is reacted with piperazine in a polar aprotic solvent (DMF or acetonitrile) at elevated temperatures (~80-100°C).
    • The nucleophile (piperazine) attacks the electrophilic carbon attached to the chloride, forming the desired compound.

Reaction Conditions:

Parameter Details
Solvent Dimethylformamide or acetonitrile
Temperature 80-100°C
Reaction Time 12-24 hours
Base Triethylamine or pyridine

Reduction of Nitro Group Followed by Sulfonylation

An alternative route involves reduction of the nitro group to an amino group, followed by sulfonylation and subsequent functionalization.

Procedure:

  • Step 1: Synthesis of 4-aminophenyl derivative
    • The nitro group in 4-nitrophenyl compounds is reduced to an amino group using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction (e.g., SnCl₂ in acid).
  • Step 2: Sulfonylation
    • The amino group reacts with methylsulfonyl chloride in the presence of a base, forming the methylsulfonyl-substituted amino phenyl intermediate.
  • Step 3: Coupling with piperazine
    • The sulfonylated intermediate is then coupled with piperazine via nucleophilic substitution or direct amination, under similar conditions as above.

Reaction Conditions:

Parameter Details
Reducing Agent Palladium on carbon or tin(II) chloride
Solvent Ethanol, methanol, or acetic acid
Sulfonylation reagent Methylsulfonyl chloride
Temperature 25-50°C for sulfonylation; room temperature for reduction

Preparation via Multi-Step Synthesis (Patent-Based Method)

Based on patent literature, a more complex but high-yield method involves multi-step synthesis starting from commercially available intermediates such as N,N-di(2-chloroethyl)-4-nitroaniline and p-methoxyphenyl derivatives.

Procedure (Summarized):

  • Step 1: React N,N-di(2-chloroethyl)-4-nitroaniline with p-methoxyphenylamine in a suitable solvent (e.g., DMF) with sodium hydroxide, under reflux at 100°C for 24 hours.
  • Step 2: The intermediate undergoes extraction, washing, and purification via recrystallization from 1,4-dioxane.
  • Step 3: The final product is obtained with yields ranging from 87% to 88.5%, depending on the specific conditions.

Reaction Parameters:

Parameter Details
Solvent N,N-Dimethylformamide, 1,4-dioxane
Temperature 100°C during coupling
Reaction Time 24 hours
Purification Recrystallization from 1,4-dioxane

Research Findings and Notes:

  • The choice of solvent and temperature significantly influences yield and purity.
  • Catalytic hydrogenation offers a clean reduction route but requires careful control to avoid over-reduction.
  • The multi-step patent process provides a robust route with high yields, suitable for scale-up.
  • The sulfonylation step is critical for introducing the methylsulfonyl group efficiently.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing sulfonyl and nitro groups into piperazine derivatives?

  • Methodological Answer : Sulfonyl and nitro groups can be introduced via nucleophilic substitution or palladium-catalyzed coupling. For example, sulfonylation is achieved using sulfonyl chlorides under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) with triethylamine (Et₃N) as a base . Nitro groups are typically introduced via nitration of aromatic precursors using mixed acids (HNO₃/H₂SO₄) or diazotization followed by displacement . Post-synthetic modifications, such as cyclodextrin complexation, may reduce toxicity but require careful optimization to retain bioactivity .

Q. How is the structural integrity of N-(3-Methylsulphonyl-4-nitrophenyl)piperazine derivatives confirmed?

  • Methodological Answer : Structural validation employs elemental analysis (C, H, N content) and spectral techniques :

  • ¹H/¹³C NMR to confirm substituent positions and piperazine ring conformation .
  • Mass spectrometry (MS) for molecular ion verification and fragmentation patterns .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological screening of these derivatives?

  • Methodological Answer :

  • Antiplatelet activity : Assess via ADP-induced platelet aggregation assays using platelet-rich plasma (PRP) .
  • Antimicrobial screening : Use broth microdilution to determine MICs against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : Evaluate with MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions between predicted and observed bioactivities?

  • Methodological Answer :

  • Conformational analysis : Use X-ray crystallography or DFT calculations to study aryl ring orientation (coplanar vs. perpendicular to piperazine), which impacts receptor binding .
  • Substituent effects : Compare nitro (electron-withdrawing) and methylsulfonyl (polar) groups on solubility and membrane permeability via LogP measurements .
  • Receptor docking : Perform molecular docking with serotonin (5-HT₁ₐ) or sigma receptors to identify critical interactions (e.g., hydrogen bonding with sulfonyl groups) .

Q. What strategies optimize pharmacokinetic properties of piperazine derivatives for CNS targeting?

  • Methodological Answer :

  • Metabolic stability : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-dealkylation) and introduce fluorine or methyl groups to block metabolism .
  • Blood-brain barrier (BBB) penetration : Optimize logD (1–3) and reduce P-glycoprotein affinity via prodrug approaches (e.g., esterification of phenolic -OH groups) .
  • Plasma protein binding : Measure using equilibrium dialysis; lower binding (<90%) enhances free drug availability .

Q. How can metabolic pathways of piperazine derivatives be elucidated using analytical chemistry?

  • Methodological Answer :

  • In vitro metabolism : Incubate with CYP450 isoforms (e.g., 3A4, 2D6) and analyze metabolites via LC-MS/MS .
  • In vivo studies : Administer to rodents, collect urine/plasma, and detect phase I/II metabolites (e.g., hydroxylated derivatives, glucuronides) after solid-phase extraction (SPE) .
  • Isotope labeling : Use deuterated analogs to track metabolic cleavage of the piperazine ring .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

Functional GroupNMR Shift (ppm)IR Stretching (cm⁻¹)
Piperazine N-CH₂2.5–3.5 (¹H)-
Sulfonyl S=O-1350–1150
Nitro (Ar-NO₂)8.0–8.5 (¹H)1520, 1350 (asym/sym)

Table 2 : In Vitro Bioactivity Profiles

DerivativeAntiplatelet IC₅₀ (μM)Antimicrobial MIC (μg/mL)Cytotoxicity IC₅₀ (μM)
Parent Compound12.3 ± 1.232 (S. aureus)>100
Cyclodextrin Complex45.6 ± 3.1>64>100

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(3-Methylsulphonyl-4-nitrophenyl)piperazine
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N-(3-Methylsulphonyl-4-nitrophenyl)piperazine

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